1-(2-Methylquinolin-5-yl)ethanone
Description
1-(2-Methylquinolin-5-yl)ethanone is a quinoline-derived aromatic ketone with a methyl substituent at the 2-position of the quinoline ring and an acetyl group (ethanone) at the 5-position. Quinoline-based compounds are widely studied for pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities, owing to their aromatic and heterocyclic frameworks .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-methylquinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7H,1-2H3 |
InChI Key |
KJGDGLFDMGZNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of 2-aminobenzaldehyde derivatives with ketones in the presence of catalysts.
Industrial Production Methods: Industrial production of 1-(2-Methylquinolin-5-yl)ethanone typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Methylquinolin-5-yl)carboxylic acid.
Reduction: Formation of 1-(2-Methylquinolin-5-yl)ethanol.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-(2-Methylquinolin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The quinoline ring system allows for strong binding to target molecules, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Methylquinolin-5-yl)ethanone with key analogs based on substituent patterns, molecular properties, and biological activities.
Quinoline-Based Ethanones
(a) 2-Methoxy-1-(quinolin-5-yl)ethanone (CAS: N/A)
- Structure: Methoxy group at the 2-position of quinoline; ethanone at the 5-position.
- Molecular Formula: C₁₃H₁₁NO₂.
- This compound is used as a reference standard in pharmaceutical research, highlighting its stability under analytical conditions .
(b) 1-(Quinolin-3-yl)ethanone Derivatives
- Example: Pyriphenox (CAS: 88283-41-4) Structure: 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime. Molecular Formula: C₁₄H₁₃Cl₂N₂O₂. Key Differences: Incorporates an oxime group and pyridine ring, increasing hydrogen-bonding capacity and pesticidal activity .
Substituted Phenyl Ethanones
and describe hydroxyacetophenones with chloro, methoxy, and hydroxy substituents. These compounds demonstrate how substituent position and electronic effects influence physical properties:
Key Insights :
- Chloro and hydroxy groups increase melting points due to hydrogen bonding.
- Methoxy groups enhance lipophilicity, affecting bioavailability.
Heterocyclic Ethanones
(a) 1-(2-Thienyl)ethanone (CAS: 88-15-3)
- Structure: Thiophene ring with ethanone.
- Molecular Formula : C₆H₆OS.
- Applications: Used in flavoring agents and organic synthesis. The sulfur atom contributes to distinct electronic properties compared to quinoline nitrogen .
(b) 1-(5-Methyl-2-furanyl)ethanone (CAS: 1193-79-9)
Reactivity and Stability
- Quinoline Derivatives: The nitrogen atom in quinoline enhances stability under acidic conditions, making these compounds suitable for drug delivery systems. Methoxy and methyl substituents influence metabolic stability .
- Phenyl Derivatives: Chloro-substituted ethanones exhibit higher electrophilicity, aiding in nucleophilic aromatic substitution reactions .
Pharmacological Activities
- Anticancer Potential: Pyriphenox’s oxime group enables metal chelation, a mechanism leveraged in pesticidal activity .
- Antioxidant Activity: Hydroxyacetophenones (e.g., 5-Chloro-2-hydroxy derivatives) show radical-scavenging capabilities due to phenolic –OH groups .
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